molecular formula C15H27NO3 B2495275 N-Boc-(1-aminocyclooctyl)-acetaldehyde CAS No. 1335042-47-1

N-Boc-(1-aminocyclooctyl)-acetaldehyde

Cat. No. B2495275
M. Wt: 269.385
InChI Key: YAJWXYSGOWTDJW-UHFFFAOYSA-N
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Description

“N-Boc-(1-aminocyclooctyl)-acetaldehyde” is likely a complex organic compound. The “N-Boc” part suggests the presence of a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines. The “(1-aminocyclooctyl)” part suggests the presence of a cyclooctyl ring with an amine group. The “acetaldehyde” part indicates the presence of an aldehyde functional group.



Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amine group on cyclooctylamine with a Boc-protecting group, followed by the introduction of the aldehyde group. However, without specific literature or experimental procedures, this is purely speculative.



Molecular Structure Analysis

Based on its name, this compound likely has a cyclooctyl ring (an eight-membered carbon ring), an amine group (NH2) protected by a Boc group, and an aldehyde group (CHO). The exact structure would depend on the positions of these groups on the molecule.



Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the aldehyde group, which is typically quite reactive. The Boc-protected amine would likely be unreactive under most conditions until the protecting group is removed.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Aldehydes typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds. The cyclooctyl ring could potentially make the compound quite lipophilic (fat-soluble).


Scientific Research Applications

Catalytic Asymmetric Mannich Reactions

N-Boc-(1-aminocyclooctyl)-acetaldehyde has been investigated for its role in catalytic asymmetric Mannich reactions. The proline-catalyzed Mannich reaction of acetaldehyde with N-tert-butoxycarbonyl (N-Boc)-imines produces β-amino aldehydes with high enantioselectivities, making them desirable for drug intermediates and the synthesis of biologically active molecules (Yang et al., 2008). Similarly, N,O-acetals have been used as surrogates for N-Boc formaldehyde and glyoxylate imines in asymmetric Mannich reactions of both acyclic and cyclic β-ketocarbonyls with excellent stereoselectivity, yielding α- or β-amino carbonyls with chiral quaternary centers (You et al., 2017).

N-Boc Protection of Amines

The N-Boc group is a pivotal protecting group in organic synthesis, especially for amines. Protic ionic liquid [TMG][Ac] has been demonstrated as an efficient, homogeneous, and recyclable catalyst for the N-Boc protection of various structurally different aryl, aliphatic, and heterocyclic amines, a crucial step in many synthetic pathways (Akbari et al., 2010). The chemistry of N-Boc-N-tert-butylthiomethyl-protected α-aminoorganostannanes has also been explored, revealing that their reaction with n-BuLi generates α-aminoorganolithiums, which can then be transformed into N-protected β-amino alcohols with high diastereoselectivities (Ncube et al., 2002).

Synthesis of β-Amino Alcohols and β-Amino Acids

The synthesis of β-amino alcohols and β-amino acids using N-Boc-protected imines has been extensively researched. For instance, highly enantioselective organocatalytic additions of unmodified aldehydes to N-Boc protected imines have been developed, leading to the formation of these compounds with high chemo- and enantioselectivities (Veselý et al., 2007).

Directed Cyclization for Synthesis

Protecting groups such as the N-Boc group can direct cyclization processes under acidic conditions, leading to reverse diastereoselectivity. This property is useful in synthesizing complex structures such as cis- and trans-dihydrexidine from a common precursor, demonstrating the versatility and importance of N-Boc-protected compounds in synthetic organic chemistry (Malhotra et al., 2013).

Safety And Hazards

Again, without specific information, it’s hard to say what the safety and hazards of this compound might be. However, many aldehydes are irritants and can be harmful if inhaled, ingested, or come into contact with the skin.


Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a novel compound, initial studies might focus on its synthesis and characterization, followed by investigations into its reactivity and potential applications.


Please note that this is a general analysis based on the name of the compound. For a more accurate analysis, specific literature sources or experimental data would be needed. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

tert-butyl N-[1-(2-oxoethyl)cyclooctyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-15(11-12-17)9-7-5-4-6-8-10-15/h12H,4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJWXYSGOWTDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(1-aminocyclooctyl)-acetaldehyde

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